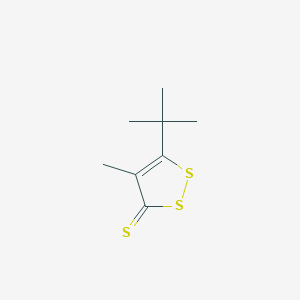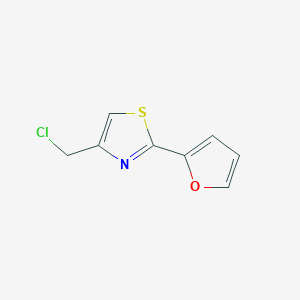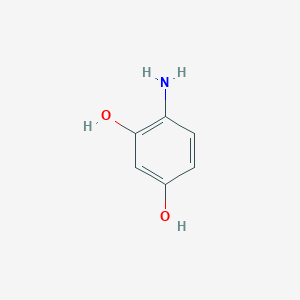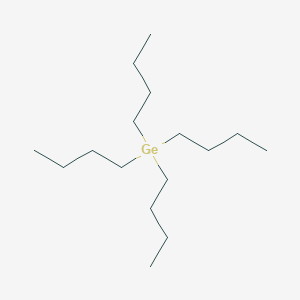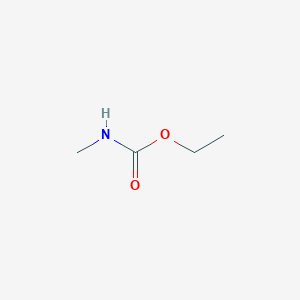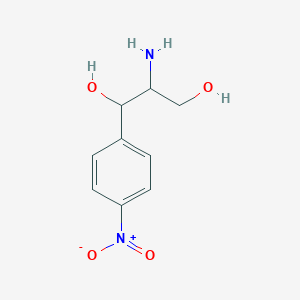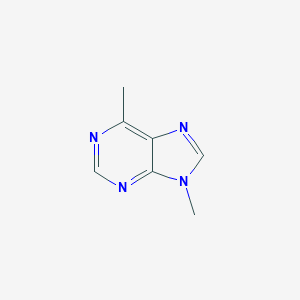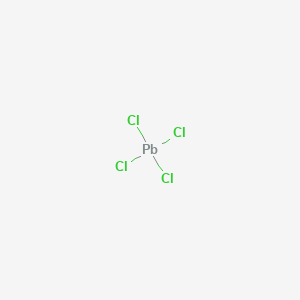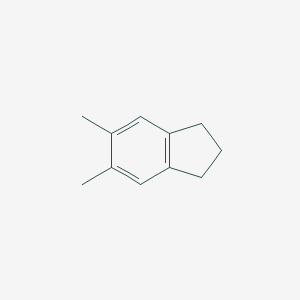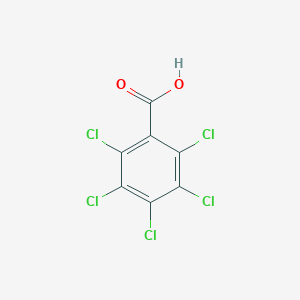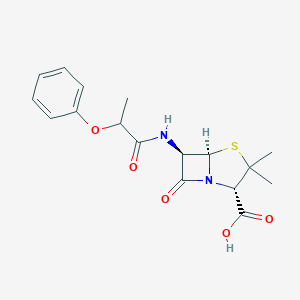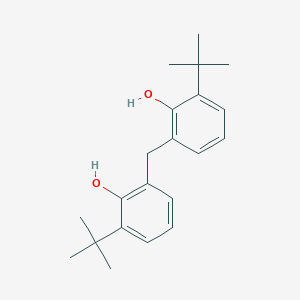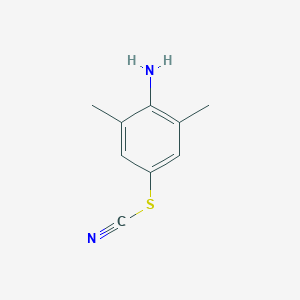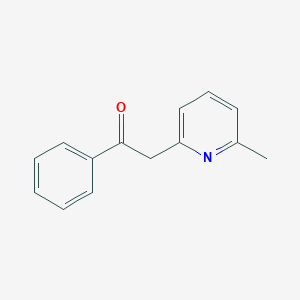
2-(6-Methyl-2-pyridinyl)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-2-pyridinyl)-1-phenylethanone, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a synthetic compound that belongs to the phenethylamine class of drugs. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Mecanismo De Acción
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate works by increasing the levels of dopamine and norepinephrine in the brain. It inhibits the reuptake of these neurotransmitters, which results in increased levels of these neurotransmitters in the synapse. This leads to increased stimulation of the central nervous system, which improves attention and concentration.
Efectos Bioquímicos Y Fisiológicos
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose from the liver and decreases appetite. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate can also cause side effects such as insomnia, headache, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to test subjects. However, 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate also has limitations for lab experiments. It is a controlled substance and requires special handling and storage. It can also cause side effects in test subjects, which can affect the validity of the experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate. One area of research is the development of new formulations of the drug that have improved efficacy and fewer side effects. Another area of research is the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate use, particularly in children and adolescents.
Conclusion
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is a widely used central nervous system stimulant that has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention and concentration. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug.
Métodos De Síntesis
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is synthesized through a multi-step process that involves the reaction of pyridine with a Grignard reagent, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate.
Aplicaciones Científicas De Investigación
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has also been studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder.
Propiedades
Número CAS |
1083-25-6 |
|---|---|
Nombre del producto |
2-(6-Methyl-2-pyridinyl)-1-phenylethanone |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
2-(6-methylpyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C14H13NO/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Clave InChI |
FSRFOUJYDNWXNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
Otros números CAS |
1083-25-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



